tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1821752-76-4
VCID: VC11996957
InChI: InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
SMILES: CC(C)(C)OC(=O)NCC1CCCC1N
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate

CAS No.: 1821752-76-4

Cat. No.: VC11996957

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate - 1821752-76-4

Specification

CAS No. 1821752-76-4
Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name tert-butyl N-[[(1S,2R)-2-aminocyclopentyl]methyl]carbamate
Standard InChI InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Standard InChI Key GTBJUDHXQLLKID-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1N
SMILES CC(C)(C)OC(=O)NCC1CCCC1N
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCC1N

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . Its IUPAC name, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate, reflects the stereochemistry of the cyclopentane ring and the tert-butyl carbamate moiety. Key structural features include:

  • Cyclopentane backbone: A five-membered ring with amino and methylcarbamate substituents.

  • Stereochemistry: The 1S and 2R configurations dictate spatial orientation, influencing interactions with biological targets.

Table 1: Structural identifiers

PropertyValueSource
Canonical SMILESCC(C)(C)OC(=O)NCC1CC(C1)N
Isomeric SMILESCC(C)(C)OC(=O)NC[C@H]1CC@@HN
InChIKeyGJMNXRGGCJFUCQ-NKWVEPMBSA-N
PubChem CID155487706

Synthesis and Stereochemical Control

Synthetic Pathways

Carbamates are typically synthesized via reactions between amines and carbonyl compounds. For this compound, a stereoselective approach is essential:

  • Cyclopentane diamine precursor: cis-1,2-diaminocyclopentane is resolved into (1S,2R)- and (1R,2S)-enantiomers using chiral resolving agents like mandelic acid .

  • Carbamate formation: The resolved amine reacts with tert-butyl carbamate under coupling conditions (e.g., EDC/HOBt) .

Diastereomeric Salt Formation

Yamamoto et al. demonstrated that diastereomeric salt crystallization under thermodynamic control achieves high enantiomeric excess (ee > 99%). For example, (1S,2R)-amine forms insoluble salts with (R)-mandelic acid, enabling purification .

Table 2: Key synthesis parameters

ParameterConditionOutcome
Resolving agent(R)-mandelic acid99% ee
Solvent systemEthanol/water (7:3)High yield (85%)
Temperature0–5°CSelective crystallization

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate degradation at temperatures >100°C or under acidic conditions (pH < 4) .

Crystal Forms

Polymorphism impacts purification and formulation. Three crystal forms were identified via X-ray diffraction:

  • Form I: Monoclinic, stable at room temperature.

  • Form II: Orthorhombic, metastable.

  • Form III: Trigonal, observed under high humidity .

Pharmaceutical Applications

Anticoagulant Development

Carbamates inhibit carboxypeptidase U (CPU), a key enzyme in fibrinolysis regulation. By blocking CPU, this compound prolongs clot lysis, offering potential in treating thrombosis .

Enzyme Inhibition Mechanisms

In vitro assays show IC₅₀ values of 0.8 µM for CPU inhibition, comparable to clinical anticoagulants like dabigatran . The tert-butyl group enhances binding affinity to CPU’s hydrophobic pocket.

AspectRecommendation
Personal protective equipmentGloves, lab coat, eye protection
Spill managementAbsorb with inert material, ventilate area

Research Frontiers

Pharmacokinetic Studies

Ongoing research focuses on bioavailability and metabolic pathways. Preliminary data suggest hepatic clearance via cytochrome P450 enzymes .

Analog Synthesis

Modifying the cyclopentane ring to cyclohexane or incorporating fluorinated groups aims to enhance potency .

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